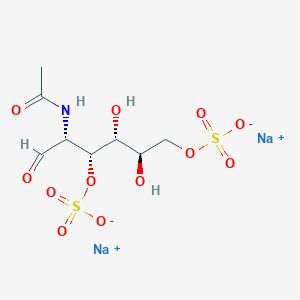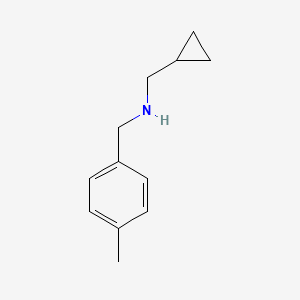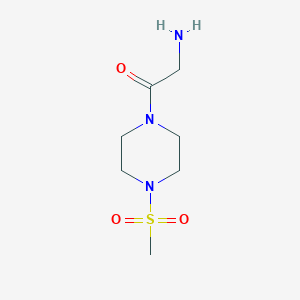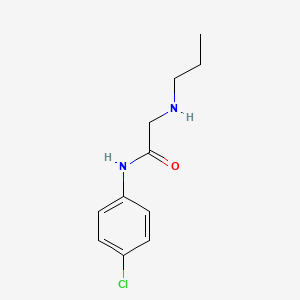
2-Methyl-5-(thiomorpholine-4-carbonyl)aniline
Overview
Description
2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol . It is a research chemical and not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is1S/C12H16N2OS/c1-9-2-3-10 (8-11 (9)13)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code represents the molecular structure of the compound. The compound consists of a 2-methyl aniline moiety and a thiomorpholine-4-carbonyl moiety. Physical And Chemical Properties Analysis
2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Life Science Research
In the realm of life sciences, 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is utilized for its potential in bioconjugation studies. This compound can be used to modify peptides and proteins, thereby altering their properties for specific research purposes. For instance, it could be employed in the development of new biomarkers or therapeutic agents by attaching to molecules that target certain cells or tissues .
Material Science
Within material science, this chemical serves as a precursor in the synthesis of novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties. These materials could be used in a variety of applications, from coatings that resist extreme temperatures to components in electronic devices that require high durability .
Chemical Synthesis
2-Methyl-5-(thiomorpholine-4-carbonyl)aniline: plays a critical role in chemical synthesis as an intermediate. It can be involved in the production of complex organic molecules, serving as a building block due to its reactive carbonyl group. This makes it valuable for synthesizing pharmaceuticals and agrochemicals with enhanced efficacy and selectivity .
Chromatography
In chromatographic applications, this compound could be used to modify the stationary phase of chromatography columns. By altering the interaction between the stationary phase and the analytes, researchers can achieve better separation and identification of complex mixtures, which is crucial in both qualitative and quantitative analysis .
Analytical Science
Analytical scientists might explore the use of 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline in the calibration of analytical instruments. Due to its defined structure and properties, it can serve as a standard for ensuring the accuracy and precision of measurements in techniques such as mass spectrometry or NMR spectroscopy .
Drug Development
Lastly, in drug development, this compound’s structural features could be harnessed to improve the pharmacokinetic properties of new drugs. It might be incorporated into drug candidates to enhance their stability, solubility, or ability to cross biological barriers, thus optimizing their therapeutic potential .
Safety And Hazards
The specific safety and hazard information for 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is not provided in the available resources. As a research chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices. The Material Safety Data Sheet (MSDS) for this compound should be consulted for more detailed safety information .
properties
IUPAC Name |
(3-amino-4-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKQSSQNCYQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiomorpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)



![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)
![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)
